Product packaging for 1-Methoxyoct-1-yne(Cat. No.:CAS No. 84451-97-8)

1-Methoxyoct-1-yne

Cat. No.: B14409262
CAS No.: 84451-97-8
M. Wt: 140.22 g/mol
InChI Key: PLTLSGQYHBFOIS-UHFFFAOYSA-N
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Description

1-Methoxyoct-1-yne is an aliphatic alkynyl ether that serves as a valuable intermediate in organic synthesis and perfumery research. This compound belongs to a class of chemicals known for their utility in creating violet-type odorants, functioning as key building blocks for developing novel fragrance molecules . Its molecular structure, featuring a terminal alkyne and an ether group, makes it a versatile precursor for various chemical transformations, including metal-catalyzed cross-coupling reactions and cyclization processes used in constructing complex macrocyclic structures . Researchers employ this compound in palladium-catalyzed reactions, such as the Marshall propargylation and intramolecular Stille couplings, which are critical methodologies in the total synthesis of complex natural products . In industrial applications, it is investigated for developing new perfumery ingredients, where its alkyne moiety allows for structural modifications to fine-tune scent profiles and physical properties . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O B14409262 1-Methoxyoct-1-yne CAS No. 84451-97-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84451-97-8

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

1-methoxyoct-1-yne

InChI

InChI=1S/C9H16O/c1-3-4-5-6-7-8-9-10-2/h3-7H2,1-2H3

InChI Key

PLTLSGQYHBFOIS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#COC

Origin of Product

United States

Mechanistic Insights and Reactivity Pathways of 1 Methoxyoct 1 Yne and Functionalized Alkyne Ethers

Electronic Activation and Polarization of the Alkyne Moiety in Ynol Ethers

The reactivity of ynol ethers is fundamentally governed by the electronic influence of the alkoxy group on the alkyne moiety. This influence leads to a polarized triple bond, which is a key factor in its interactions with electrophiles, nucleophiles, and metal catalysts.

The methoxy (B1213986) group in 1-Methoxyoct-1-yne exerts a dual electronic effect on the carbon-carbon triple bond. Oxygen is highly electronegative, leading to a σ-inductive withdrawal of electron density from the adjacent sp-carbon. nih.gov However, a more dominant effect is the π-donating ability of the oxygen lone pairs, which engage in resonance with the alkyne's π-system. chimia.chnih.gov This "push-pull" scenario results in a significant polarization of the triple bond.

This electronic bias renders the alkyne moiety both nucleophilic and electrophilic at different positions. The π-donation from the oxygen atom increases the electron density at the β-carbon (the carbon atom not directly bonded to the oxygen), making it the primary site for electrophilic attack. Conversely, the α-carbon (the carbon atom bonded to the oxygen) becomes relatively electron-deficient and thus susceptible to nucleophilic attack. organic-chemistry.org This polarized reactivity is a cornerstone of the synthetic utility of ynol ethers. rsc.org The interplay of these electronic effects is summarized in the table below.

Electronic EffectDescriptionImpact on Alkyne Moiety
σ-Inductive WithdrawalThe electronegative oxygen atom pulls electron density away from the α-carbon through the sigma bond.Increases the electrophilicity of the α-carbon.
π-Resonance DonationThe lone pairs on the oxygen atom donate electron density into the alkyne's π-system.Increases the nucleophilicity of the β-carbon and polarizes the triple bond.

Transition metals, particularly soft carbophilic π-Lewis acids like gold(I), platinum(II), and copper(II), are highly effective catalysts for activating alkynes. kit.educhemrxiv.orgnih.gov This activation occurs through the coordination of the metal center to the electron-rich π-system of the alkyne. The bonding is often described by the Dewar-Chatt-Duncanson model, which involves two main components: σ-donation from the alkyne's filled π-orbital to an empty metal orbital, and π-back-donation from a filled metal d-orbital to the alkyne's empty π*-antibonding orbital. kit.edu

This coordination withdraws electron density from the alkyne, rendering it more electrophilic and highly susceptible to attack by even weak nucleophiles. nih.govyoutube.com This π-Lewis acid activation is a fundamental principle in a vast number of metal-catalyzed transformations involving alkynes, enabling reactions that would otherwise be energetically unfavorable. kit.edu For instance, gold(I) catalysts have been shown to be highly effective in hydroalkoxylation reactions of ynol ethers. organic-chemistry.org

Elucidation of Reaction Mechanisms in Transition Metal-Catalyzed Transformations

Investigating the detailed mechanisms of transition metal-catalyzed reactions involving ynol ethers is essential for optimizing reaction conditions and controlling product selectivity. Key areas of study include the pathway of nucleophilic attack, the identification of key intermediates, and the influence of catalyst components.

Once the alkyne is activated by a metal catalyst, nucleophilic attack can proceed through two primary mechanistic pathways: inner-sphere and outer-sphere.

Inner-Sphere Mechanism: In this pathway, the nucleophile first coordinates directly to the metal center. The subsequent attack on the alkyne occurs from within the coordination sphere of the metal. This mechanism is common in reactions where the nucleophile has a strong affinity for the metal catalyst. researchgate.net

Outer-Sphere Mechanism: In this pathway, the nucleophile attacks the metal-activated alkyne directly from the bulk solution, without prior coordination to the metal center. nih.govnih.gov This is often observed with nucleophiles that are less coordinating or when the metal's coordination sphere is sterically crowded. nih.gov

Distinguishing between these mechanisms often requires a combination of kinetic studies, stereochemical analysis, and computational modeling (DFT calculations). chemrxiv.orgnih.gov For example, ab initio molecular dynamics have been used to evaluate the inner- versus outer-sphere pathways in the classic Wacker process. nih.gov The nature of the nucleophile, the metal, and the ligands all play a role in determining which pathway is favored.

Experimental methods for identifying the rate-determining step include kinetic studies that measure how the reaction rate changes in response to varying concentrations of reactants, catalysts, or inhibitors. wikipedia.org Throughout the catalytic cycle, transient species known as catalytic intermediates are formed and consumed. These can include metal-alkyne π-complexes, metallacyclic compounds, or vinyl-metal species. acs.orgrsc.org While often too unstable to isolate, these intermediates can sometimes be detected and characterized using spectroscopic techniques under specific conditions or computationally modeled to provide a more complete picture of the reaction mechanism. researchgate.net

The ligands bound to the transition metal catalyst and the associated counterions can have a profound impact on the reaction's outcome.

Ligand Sterics: The steric bulk of ligands can influence both the rate and selectivity of a reaction. nih.gov Bulky ligands can create a specific steric environment around the metal center, which may favor one reaction pathway or stereochemical outcome over another. nih.govresearchgate.net For example, increasing ligand size can sometimes prevent the coordination of a second substrate molecule, thereby altering the reaction mechanism and product distribution.

Counterions: In cationic catalysis, the counterion can significantly affect the catalyst's activity. researchgate.net A weakly coordinating counterion, such as [BArF4]⁻, can lead to a more electrophilic and reactive "naked" cationic metal species, which may enhance the reaction rate. Conversely, a strongly coordinating counterion can occupy a coordination site on the metal, potentially inhibiting the reaction. researchgate.net The choice of counterion can therefore be a critical parameter in catalyst design and reaction optimization.

The following table provides a conceptual overview of how these factors can influence a reaction.

FactorPotential Effect on RatePotential Effect on Selectivity
Increasing Ligand Steric BulkMay decrease rate due to hindered substrate approach, or increase rate by promoting dissociation steps.Can significantly increase regioselectivity or stereoselectivity by blocking certain reaction pathways. researchgate.net
Weakly Coordinating CounterionGenerally increases the rate by making the metal center more Lewis acidic and accessible. researchgate.netMay alter selectivity by changing the electronic nature and reactivity of the active catalytic species.
Strongly Coordinating CounterionGenerally decreases the rate by competing with the substrate for a coordination site on the metal.Can influence selectivity by participating in the transition state or altering the catalyst's resting state.

Radical-Mediated Pathways in Alkyne Ether Functionalization

Radical-mediated reactions offer a powerful strategy for the functionalization of alkyne ethers, enabling the formation of diverse molecular architectures. These pathways often involve the generation of highly reactive radical intermediates that can participate in a variety of transformations, including additions, cyclizations, and migrations. The unique electronic properties of alkyne ethers, characterized by an electron-rich triple bond, make them suitable substrates for radical-mediated processes.

Recent advancements in this field have highlighted the utility of intramolecular distal functional group migration (FGM) as a key strategy in the radical difunctionalization of unactivated alkenes, a concept that can be extended to alkyne systems. nih.govresearchgate.net In this approach, the addition of an external radical to the unsaturated bond generates a new alkyl radical, which is then captured by an intramolecular migratory group. nih.govresearchgate.net This forms a cyclic intermediate that subsequently cleaves to yield the functionalized product. nih.govresearchgate.net A variety of functional groups, including cyano, heteroaryl, and alkynyl groups, have demonstrated excellent migratory aptitude in these transformations. nih.govresearchgate.net

Visible-light photoredox catalysis has emerged as a green and efficient method for initiating radical reactions, including the difunctionalization of alkynes. mdpi.comsemanticscholar.orgmdpi.com This technique utilizes photocatalysts that, upon excitation by visible light, can facilitate single-electron transfer (SET) processes to generate radical intermediates from suitable precursors. mdpi.com These radicals can then engage with alkyne ethers in a variety of transformations.

One notable application is the thiol-yne reaction, which allows for the hydrothiolation of alkynes to form vinyl sulfides. semanticscholar.orgmdpi.com Visible-light photoredox catalysis provides a milder alternative to traditional methods that often require UV irradiation or stoichiometric reagents. semanticscholar.orgmdpi.com The reaction typically proceeds via an anti-Markovnikov addition pathway, dictated by the stability of the radical intermediates. mdpi.com

Furthermore, photoredox catalysis has been employed in more complex multicomponent reactions. For instance, a visible-light-induced four-component reaction involving alkynes, quinoxalin-2(1H)-ones, P₄S₁₀, and alcohols has been developed to synthesize vinyl phosphorodithioates. nih.gov This method proceeds under metal-free conditions and demonstrates the versatility of photoredox catalysis in constructing complex molecules from simple starting materials. nih.gov The proposed mechanism involves the generation of radical intermediates that add to the alkyne, followed by further reaction and functionalization. nih.gov

Reaction Type Catalyst/Conditions Reactants Products
Thiol-Ene/YneVisible-Light PhotoredoxAlkynes, ThiolsVinyl Sulfides
DifunctionalizationVisible-Light Photoredox, Metal-FreeAlkynes, Quinoxalin-2(1H)-ones, P₄S₁₀, AlcoholsVinyl Phosphorodithioates

Functional group migration (FGM) is a key mechanistic feature in many radical-mediated reactions of unsaturated systems. nih.govresearchgate.netacs.org This process involves the intramolecular transfer of a functional group, often triggered by the formation of a radical center elsewhere in the molecule. acs.org In the context of alkyne ethers, FGM can be a crucial step in achieving complex molecular transformations.

The general mechanism for FGM in radical difunctionalization involves the initial addition of a radical to the alkyne, generating a vinyl radical. This intermediate can then be trapped by an intramolecularly-tethered functional group, leading to the formation of a cyclic radical intermediate. nih.govresearchgate.net Subsequent fragmentation of this cyclic intermediate results in the formation of the final product, with the functional group having migrated to a new position. nih.govresearchgate.net The alkynyl group itself has been shown to be an effective migrating group in such processes. nih.govresearchgate.netacs.org This strategy has been successfully applied to the 1,2-alkynyl functionalization of unactivated alkenes, providing access to α-functionalized alkynyl ketones. acs.orgresearchgate.net

This approach offers a powerful tool for installing multiple functional groups simultaneously and constructing densely functionalized molecular frameworks. acs.orgresearchgate.net The efficiency and selectivity of these reactions are often influenced by the nature of the migrating group, the length of the tether connecting it to the radical center, and the reaction conditions. princeton.edu

Process Key Intermediate Outcome
Radical-Triggered FGMCyclic Radical Intermediate1,2-Alkynyl Functionalization
Docking-Migration CascadeDual-Function ReagentIntermolecular Difunctionalization

Sigmatropic Rearrangements and Tautomerization Processes of Alkyne Ethers

Sigmatropic rearrangements represent a class of pericyclic reactions where a sigma-bonded group migrates across a π-electron system. researchgate.net Alkyne ethers, with their inherent unsaturation, are susceptible to various sigmatropic rearrangements, often leading to the formation of valuable synthetic intermediates like ketenes. Tautomerization, the rapid interconversion of constitutional isomers, is another important process, particularly in the context of hydrofunctionalization products of alkyne ethers. libretexts.orgorgoreview.com

A characteristic reaction of alkyl-ynol ethers is their thermal rearrangement to ketenes. chimia.ch This transformation is believed to proceed through a retro-ene type sigmatropic rearrangement. chimia.ch The thermal instability of acetylenic ethers facilitates this process, providing a convenient route to highly reactive ketene (B1206846) intermediates. chimia.ch These in situ generated ketenes can then be trapped by various nucleophiles or participate in cycloaddition reactions, offering a pathway to a wide range of carbonyl derivatives. chimia.ch For example, a strategy involving Sonogashira coupling of alkoxyacetylenes followed by a thermal sigmatropic rearrangement allows for the in situ generation of aromatic ketenes. chimia.ch

The hydration of alkynes, including alkyne ethers, initially produces an enol intermediate, which is a molecule containing a hydroxyl group attached to a double-bonded carbon. libretexts.orgorgoreview.comorganicchemistrytutor.com These enols are generally unstable and rapidly rearrange to their more stable keto tautomers. libretexts.orgorgoreview.comorganicchemistrytutor.com This process, known as keto-enol tautomerism, is a rapid equilibrium between two constitutional isomers that differ in the location of a proton and a double bond. libretexts.orgorgoreview.com

The equilibrium almost always favors the keto form due to the greater strength of the carbon-oxygen double bond compared to the carbon-carbon double bond. orgoreview.com The keto tautomer has a significant bond energy advantage, making its predominance at equilibrium expected. libretexts.org This tautomerization is often catalyzed by acids or bases. libretexts.org In the context of the hydrofunctionalization of this compound, the initial addition of water across the triple bond would lead to an enol ether intermediate, which would then tautomerize to the corresponding ketone.

Process Initial Product Final Product Driving Force
Thermal RearrangementAcetylenic EtherKeteneThermal Instability
Keto-Enol TautomerismEnolKetoneGreater C=O Bond Strength

Transformative Organic Reactions and Synthetic Utility of 1 Methoxyoct 1 Yne As a Building Block

Hydrofunctionalization Reactions of Alkyne Ethers

Hydrofunctionalization, the formal addition of an H-X molecule across a π-system, is a fundamental strategy for increasing molecular complexity in an atom-economical fashion. For an unsymmetrical substrate like 1-methoxyoct-1-yne, the primary challenge and opportunity lie in controlling the regioselectivity of the addition. The methoxy (B1213986) group exerts a strong electronic influence, typically directing the electrophilic component (H+) to the β-carbon, which leads to a resonance-stabilized oxocarbenium ion intermediate. This inherent polarity is harnessed in various hydrofunctionalization reactions to produce valuable vinyl ether derivatives.

The direct addition of a C-H bond across the alkyne of this compound, known as hydroalkylation or hydrocarbonation, provides a powerful route to substituted vinyl ethers. Modern catalytic methods have enabled such transformations under mild conditions. For instance, a palladium-catalyzed reductive addition of organohalides to ynol ethers has been developed, which serves as a formal hydroarylation, hydroalkenylation, or hydrobenzylation. organic-chemistry.org In this process, a hydride source, such as 2-propanol, is used in conjunction with a palladium catalyst. It is expected that this compound would react with various organic halides (aryl, alkenyl, or benzyl) under these conditions to afford α,β- or β,β-disubstituted vinyl ethers with high regio- and stereoselectivity. organic-chemistry.org The regiochemical outcome can often be tuned by the choice of catalyst and organohalide. organic-chemistry.org

Furthermore, photoredox/nickel dual catalysis has emerged as a powerful tool for the anti-Markovnikov hydroalkylation of terminal alkynes. nih.gov This methodology, which typically involves the reaction of an alkyne with an alkyl carboxylic acid, could foreseeably be applied to this compound to access linear, β-substituted vinyl ethers, which are complementary to the products obtained from classical polar addition mechanisms.

The introduction of silicon or boron moieties onto the alkyne backbone furnishes versatile vinylsilane and vinylboronate intermediates, respectively, which are staples in stereoselective synthesis and cross-coupling reactions.

Hydrosilylation involves the addition of a Si-H bond across the triple bond. This reaction, when applied to this compound, is expected to be catalyzed by various transition metals, including platinum and rhodium complexes. organic-chemistry.orgorganic-chemistry.orgrsc.org The choice of catalyst and silane (B1218182) is crucial for controlling the regio- and stereoselectivity of the resulting vinylsilane. For terminal alkynes, hydrosilylation can yield various isomers, but specific catalytic systems have been developed to favor the formation of β-(Z) or β-(E) vinylsilanes. rsc.orgmdpi.com These vinylsilanes are valuable precursors for further transformations, including Hiyama cross-coupling and stereospecific electrophilic substitution.

Hydroboration , the addition of a B-H bond, is a cornerstone of alkyne functionalization. The hydroboration of ynol ethers like this compound with reagents such as pinacolborane (HBpin) is anticipated to proceed with excellent regioselectivity. organic-chemistry.orgacs.org The boron atom adds to the β-carbon, away from the electron-donating methoxy group, to yield a (Z)-β-borylated vinyl ether. This outcome is governed by both steric and electronic factors. The resulting vinylboronate is a stable intermediate that can be isolated or, more commonly, used directly in subsequent reactions, most notably the Suzuki-Miyaura cross-coupling. organic-chemistry.orgorganic-chemistry.orgacs.org

Hydrohalogenation , the addition of hydrogen halides (e.g., HCl, HBr, HI), to ynol ethers is a classic transformation. masterorganicchemistry.comwikipedia.org For this compound, the reaction mechanism is expected to follow a Markovnikov-type pathway. Protonation of the alkyne at the β-carbon leads to the formation of a highly stabilized vinyl cation with significant oxocarbenium ion character. masterorganicchemistry.com Subsequent attack by the halide anion (X⁻) at the α-carbon would yield an α-halovinyl ether. These products are versatile synthetic intermediates, for example, in the synthesis of ketones via hydrolysis.

Hydroamination is the addition of an N-H bond across the alkyne, representing a highly atom-economical route to nitrogen-containing compounds like enamines and imines. ilpi.com Both intermolecular and intramolecular variants are known. Rhodium-catalyzed intermolecular hydroamination of terminal alkynes with anilines has been shown to be an effective method for producing imines under mild, neutral conditions. organic-chemistry.org It is predictable that this compound would be a competent substrate in such a reaction, yielding an imine that could be further reduced to a secondary amine. Metal-free, thermal methods for hydroamination have also been reported and could potentially be applied. rsc.org

Cross-Coupling and Annulation Reactions Employing Alkyne Ethers

The ability of this compound to act as a versatile two-carbon synthon is best exemplified in its participation in cross-coupling and annulation reactions. These processes, predominantly catalyzed by palladium, allow for the rapid construction of complex molecular architectures, including valuable heterocyclic systems.

Ynol ethers are valuable partners in annulation reactions for the synthesis of heterocycles. For instance, palladium-catalyzed methodologies have been developed for the synthesis of substituted furans. organic-chemistry.orgacs.org One strategy involves the intramolecular reaction of enol ethers bearing a pendant alcohol. organic-chemistry.org By extension, a suitably functionalized derivative of this compound could be envisioned as a substrate for such cyclizations. Other elegant strategies involve the condensation of alkynyl derivatives with other components to build the furan (B31954) ring system. acs.org

Similarly, isoquinolone scaffolds, which are common in pharmaceuticals and natural products, can be assembled via palladium-catalyzed annulation of ortho-haloanilines or ortho-halobenzamides with alkynes. encyclopedia.pubmdpi.com In these reactions, the alkyne serves as a two-carbon linchpin. This compound could predictably be employed in these protocols to generate isoquinolones bearing a methoxy and a hexyl-substituted ring, providing rapid access to functionalized heterocyclic cores.

Sonogashira Coupling is a fundamental carbon-carbon bond-forming reaction that couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. libretexts.orgwikipedia.org As a terminal alkyne, this compound is an ideal substrate for this transformation. This reaction allows for the direct and efficient attachment of the 1-methoxyoctynyl group to a wide variety of aromatic and vinylic systems, making it a powerful tool for the synthesis of conjugated enynes and arylalkynes. nrochemistry.comrsc.org

Suzuki-Miyaura Coupling offers a complementary and highly strategic approach to functionalizing this compound. While direct coupling is not possible, a powerful two-step sequence involving hydroboration followed by Suzuki-Miyaura coupling has been established for ynol ethers. organic-chemistry.orgacs.org

Hydroboration: As discussed in section 4.1.2, this compound undergoes regioselective hydroboration to place a boronate group at the β-position, yielding a (Z)-β-borylvinyl ether intermediate. organic-chemistry.orgacs.org

Suzuki-Miyaura Coupling: This vinylboronate intermediate is then subjected to palladium-catalyzed Suzuki-Miyaura coupling with an aryl or vinyl halide. organic-chemistry.org

This sequential approach achieves a highly regio- and stereoselective synthesis of β,β-disubstituted vinyl ethers, products that are difficult to access through other means. The reaction tolerates a broad range of functional groups, highlighting its synthetic utility. organic-chemistry.orgacs.org The resulting stereodefined vinyl ethers can be further transformed, for example, by hydrolysis to afford labile diarylacetaldehydes. organic-chemistry.org This powerful one-pot, two-step strategy significantly enhances the synthetic utility of this compound as a versatile building block.

Cycloaddition Reactions and Ring-Forming Transformations

Cycloaddition reactions are fundamental processes in organic synthesis for the construction of cyclic compounds. This compound, as an electron-rich yne ether, is an excellent substrate for various cycloaddition pathways.

Alkynyl ethers, such as this compound, can serve as precursors to highly reactive ketene (B1206846) intermediates. Mild thermolysis of tert-butyl alkynyl ethers, for example, generates aldoketenes that readily undergo [2+2] cycloaddition reactions with pendant alkenes. nih.govnih.govtminehan.com This methodology provides a convenient route to cis-fused cyclobutanones with good to excellent yields and diastereoselectivities. nih.govtminehan.com An important advantage of this approach is its tolerance of free hydroxyl groups in the starting material. nih.govnih.gov

The general transformation is depicted below:

[2+2] Cycloaddition of Alkynyl Ether-Derived Ketene
Reactant 1 (Alkynyl Ether)Reactant 2 (Olefin)Product (Cyclobutanone)Yield (%)Diastereoselectivity
General Alkynyl EtherPendant Alkenecis-fused CyclobutanoneGood-ExcellentModerate-High

Table 1: Representative data for intramolecular [2+2] cycloadditions of alkynyl ether-derived ketenes. nih.govnih.govtminehan.com

This compound is also a competent partner in [4+2] and [3+2] cycloaddition reactions, leading to the formation of six- and five-membered rings, respectively. As electron-rich dienophiles or dipolarophiles, yne ethers react with a variety of dienes and dipoles. hep.com.cn

Gold(I) catalysts have been shown to facilitate the intermolecular [4+2] cycloaddition of aryl ynol ethers with enol ethers, yielding chromene derivatives. researchgate.net Similarly, visible-light-promoted oxidative [4+2] cycloadditions of silyl (B83357) enol ethers provide access to polycyclic skeletons under mild conditions. acs.org

[3+2] cycloaddition reactions offer a direct route to five-membered heterocycles. For instance, the reaction of alkynes with nitrile oxides is a well-established method for synthesizing isoxazoles. Catalytic asymmetric [3+2] cycloadditions of exocyclic enol ethers with quinones have been developed for the synthesis of chiral spiroketals. acs.org Furthermore, gold-catalyzed formal [3+2] cycloadditions between allenyl ethers and enones/enals lead to cyclopentanone (B42830) enol ethers. acs.org

Cycloaddition TypeReactantsCatalyst/ConditionsProduct Type
[4+2]Aryl ynol ether, Enol etherGold(I)Chromene
[4+2]Silyl enol etherVisible lightPolycyclic ketone
[3+2]Alkyne, Nitrile oxide---Isoxazole
[3+2]Exocyclic enol ether, QuinoneChiral N,N'-dioxide/Tm(III)Spiroketal
[3+2]Allenyl ether, Enone/EnalGold(I)Cyclopentanone enol ether

Table 2: Overview of [4+2] and [3+2] cycloaddition reactions involving yne ethers and related species. researchgate.netacs.orgacs.orgacs.org

Intramolecular cyclization reactions of functionalized alkynyl ethers provide a powerful tool for the construction of complex polycyclic scaffolds. organic-chemistry.orgnih.gov Platinum-catalyzed intramolecular hydroalkoxylation of alkynols can lead to the formation of either five- or six-membered rings, with the regioselectivity being influenced by the substitution pattern of the alkyne. nih.gov

Gold-catalyzed intramolecular hydroalkoxylation of alkyne alcohols is another efficient method for constructing cyclic ethers. jst.go.jp The regioselectivity of this reaction (6-exo vs. 7-endo) can be controlled by the electronic and steric properties of the alkyne substituent. For example, electron-rich alkynes tend to favor the 7-endo cyclization pathway. jst.go.jp This methodology allows for the regioselective construction of functionalized bicyclic ethers. jst.go.jp

CatalystSubstrateCyclization ModeProduct
PlatinumAlkynol5-exo or 6-endoCyclic enol ether
GoldAlkynol with electron-donating group7-endo favoredSeven-membered cyclic ether
GoldAlkynol with electron-withdrawing group6-exo favoredSix-membered cyclic ether

Table 3: Regioselectivity in metal-catalyzed intramolecular cyclizations of alkynols. nih.govjst.go.jp

Regio- and Stereoselective Functionalization of Alkyne Ethers

The ability to control the regio- and stereoselectivity of alkyne functionalization is crucial for the synthesis of well-defined molecular structures. In the case of this compound, the methoxy group plays a key role in directing the outcome of addition reactions.

The regioselectivity of nucleophilic or electrophilic attack on the triple bond of this compound is governed by a combination of electronic and steric factors. The methoxy group, being an electron-donating group, polarizes the alkyne, making the C2 carbon more electron-rich and the C1 carbon more electron-deficient. This electronic bias generally directs nucleophiles to attack the C1 position and electrophiles to attack the C2 position.

In platinum-catalyzed intramolecular hydroalkoxylation, the primary determinant of regioselectivity is the electronic polarization of the alkyne induced by its substituent. nih.gov This effect leads to preferential attack of the heteroatom at the more electron-deficient carbon atom. nih.gov For internal alkynes, the outcome is more nuanced, but electronic effects still play a dominant role. nih.gov Similarly, in hydrosilylation reactions catalyzed by platinum complexes, high regioselectivity can be achieved, favoring addition to the less hindered terminus of the alkyne. organic-chemistry.org

The interplay of these factors allows for a high degree of control over the functionalization of alkynyl ethers like this compound, enabling their use in the synthesis of complex target molecules with defined regiochemistry.

Stereoconvergent Isomerization in Alkyne Difunctionalization

Stereoconvergent synthesis is a powerful strategy that allows for the formation of a single stereoisomer from a mixture of starting material isomers. While the concept has been applied successfully in various contexts, such as the Negishi arylation of racemic secondary alkyl electrophiles, its specific application to the difunctionalization of aliphatic ynol ethers like this compound is an area of developing research. The goal of such a reaction would be to take a mixture of isomers of a difunctionalized alkyne precursor and converge them into a single, stereochemically defined product. The principles of stereoconvergence have been demonstrated in related fields, for instance, in the enantioselective hydroamination of allenes catalyzed by gold(I) complexes. ucsb.edu However, detailed studies focusing on the stereoconvergent isomerization during the difunctionalization of simple alkyl-substituted ynol ethers remain a specialized field.

Carbon-Heteroatom Bond Forming Reactions

The electron-rich alkyne bond in this compound makes it an excellent substrate for reactions that form new bonds between carbon and various heteroatoms. ucl.ac.ukchimia.chnih.gov This reactivity is central to its utility, enabling the synthesis of a diverse array of functionalized molecules. rsc.orgucl.ac.uk The polarized nature of the C≡C bond, influenced by the adjacent methoxy group, dictates the regioselectivity of these additions, making it a predictable and powerful synthetic tool. chimia.chnih.gov

Oxyarylation and Halogenation of Ynol Ethers

The introduction of both an oxygen and an aryl group across the triple bond of an ynol ether, known as oxyarylation, is a highly efficient method for creating α-arylated esters. A notable development in this area is a triflic acid (HOTf)-catalyzed, solvent-free reaction between an ynol ether and an aryl sulfoxide. nih.gov This method is characterized by its high atom economy, incorporating all atoms from the starting materials into the final product under mild conditions. nih.gov This transformation provides a direct route to valuable α-arylated carbonyl compounds.

For halogenation, palladium-catalyzed processes have been shown to be effective for the haloallylation of ynol ethers, resulting in the formation of useful α-chloro- and α-bromoenol ethers. ucl.ac.uk These halogenated products can then serve as versatile intermediates in subsequent cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to generate more complex substituted enol ethers. ucl.ac.uk

Table 1: Representative Oxyarylation Reaction of Ynol Ethers

Reactants Catalyst Conditions Product Type Ref

Nitrogenation and Chalcogenation via Direct Transformation of Alkynes

The direct incorporation of nitrogen and chalcogens (sulfur, selenium) into organic molecules is a cornerstone of synthetic chemistry, providing access to essential heterocyclic structures and functional groups. Transition metal catalysis is a versatile tool for achieving chalcogenative heterannulation of alkynes. mdpi.com For instance, copper-catalyzed reactions can activate a chalcogen-chalcogen bond, which then undergoes an electrophilic addition to the alkyne. mdpi.com

In the realm of nitrogenation and thiolation, a method involving a Wittig-like process between 2-alkynylnitrobenzenes and thioureas, mediated by triphenylphosphine, allows for the construction of imidazo[4,5-b]indole-2-thiones. acs.org While not a direct reaction on a simple ynol ether, this illustrates a powerful strategy for C-N and C-S bond formation on an alkyne framework. The unique reactivity of thioynol ethers, the sulfur analogues of ynol ethers, highlights their untapped potential in synthetic chemistry. rsc.org

Table 2: Examples of Chalcogenative Cyclization with Alkynes

Catalyst System Reactants Product Type Ref
Copper(I) salt Diyne, Elemental Selenium, DBU 2,5-Disubstituted Selenophene mdpi.com

Carboalkoxylation and Alkoxycarbonylation for Acrylate and Ketone Synthesis

Ynol ethers like this compound are valuable precursors for synthesizing esters and ketones. A silver-catalyzed reaction facilitates the trans-addition of carboxylic acids across the alkyne bond of ynol ethers. acs.org This process is highly regio- and stereoselective, yielding (Z)-α-alkoxy enol esters. acs.orgresearchgate.net These enol ester products can be further functionalized; for example, a subsequent nickel-catalyzed Suzuki-Miyaura coupling can replace the ester group, providing a formal trans-hydroarylation of the original ynol ether. acs.orgresearchgate.net

Furthermore, a one-pot synthesis of β-keto esters has been developed from the reaction of ynol ethers and carboxylic acids. researchgate.netresearchgate.net Promoted by silver(I) oxide, the reaction proceeds through an α-acyloxy enol ester intermediate, which then undergoes a DMAP-catalyzed rearrangement to furnish the β-keto ester. researchgate.net This protocol avoids the need for pre-activation of the carboxylic acid and demonstrates the versatility of ynol ethers in constructing carbonyl compounds. researchgate.netresearchgate.net Intramolecular variants of these reactions, using ynol ether-acetals and a Lewis acid catalyst like scandium triflate, can lead to the formation of cyclic alkoxycycloalkene carboxylates, which are valuable intermediates in natural product synthesis. nih.gov

Table 3: Synthesis of Esters and Ketones from Ynol Ethers

Catalyst/Promoter Reactants Conditions Product Type Ref
Silver Catalyst Ynol Ether, Carboxylic Acid Mild (Z)-α-Alkoxy Enol Ester acs.orgresearchgate.net
Ag₂O, then DMAP Ynol Ether, Carboxylic Acid One-pot, mild β-Keto Ester researchgate.netresearchgate.net

Computational and Theoretical Investigations of 1 Methoxyoct 1 Yne and Alkyne Ether Reactivity

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has become an indispensable tool for elucidating the intricate mechanisms of chemical reactions involving alkynes and alkyne ethers. By modeling the electronic structure of molecules, DFT allows for the detailed exploration of reaction pathways, providing insights into the energetics and geometries of transient species like transition states.

Elucidation of Energetic Profiles and Transition State Architectures

The architecture of transition states, which are fleeting, high-energy structures that connect reactants and products, can be precisely characterized using DFT. researchgate.net In the context of cycloaddition reactions, such as the [8 + 2] cycloaddition of dienylfurans with dimethyl acetylenedicarboxylate (B1228247) (DMAD), DFT calculations have shown that the reaction can proceed through a stepwise pathway with a calculated activation free energy of 21.7 kcal/mol. pku.edu.cn The geometry of the transition states provides crucial information about the concerted or stepwise nature of the reaction.

Furthermore, DFT can be used to understand the influence of catalysts on reaction mechanisms. Theoretical studies on copper-catalyzed reactions of alkynes have shown that the catalyst can significantly alter the reaction pathway. acs.org For example, in the Cu(II) radical-triggered C-H activation of alkynes, DFT calculations supported a radical-based, single-electron transfer (SET) mechanism involving a four-membered ring intermediate. acs.org

The table below summarizes key energetic data from DFT studies on various alkyne reactions.

ReactionStepCalculated ParameterValue (kcal/mol)
Nickel-Catalyzed Bis-Allylation of AlkynesOxidative AdditionΔG‡24.2 mdpi.com
Nickel-Catalyzed Bis-Allylation of AlkynesReductive EliminationΔG‡24.8 mdpi.com
[8 + 2] Cycloaddition of Dienylfuran with DMADStepwise PathwayΔG‡21.7 pku.edu.cn

Modeling Solvation Effects and Explicit Solvent Interactions in Reaction Pathways

The solvent environment can have a profound impact on reaction rates and mechanisms. DFT calculations can account for these effects using either implicit or explicit solvent models. Implicit models, such as the conductor-like screening model (COSMO) or the solvation model based on density (SMD), treat the solvent as a continuous dielectric medium. mdpi.comacs.orgresearchgate.netacs.org Explicit models, on the other hand, involve including individual solvent molecules in the calculation, which allows for the study of specific solute-solvent interactions like hydrogen bonding. nsf.govcnr.itrsc.org

In the gold-catalyzed hydration and alkoxylation of alkynes, kinetic experiments supported by DFT calculations highlighted the crucial role of solvent polarity. cnr.it The calculations showed that the equilibrium between free ions and ion pairs of the cationic gold catalyst is influenced by the solvent, which in turn affects the different steps of the reaction pathway. cnr.it For instance, when modeling the nucleophilic attack with an implicit solvent model (COSMO for nitromethane), the activation barrier was calculated to be 10.2 kcal/mol. cnr.it Including an explicit solvent molecule interacting with the anion in the calculation can further refine the energetic profile. cnr.it

DFT studies on the reaction of alkyne cations catalyzed by triflic acid have demonstrated the critical role of the solvent in determining the reaction outcome. researchgate.net In a non-coordinating solvent like dichloromethane, the calculations showed no significant discrete solvent-cation interactions, allowing an intramolecular π-cation interaction to favor a cyclization pathway. researchgate.net

The choice between implicit and explicit solvent models depends on the specific system and the nature of the solvent-solute interactions. While implicit models are computationally less expensive, explicit models can provide a more accurate description when specific interactions, such as hydrogen bonding, play a key role in the reaction mechanism. nsf.govrsc.orgarxiv.org

Electronic Structure Analysis and Reactivity Descriptors

The reactivity of a molecule is fundamentally governed by its electronic structure. Computational methods provide powerful tools to analyze the distribution of electrons and predict how a molecule will behave in a chemical reaction.

Analysis of Polarization and Charge Distribution on the Carbon-Carbon Triple Bond

The carbon-carbon triple bond in alkynes is an area of high electron density due to the presence of two π-bonds. msu.edu However, the sp-hybridized carbons in alkynes are more electronegative than sp²-hybridized carbons in alkenes, leading to a stronger attraction of the π-electrons. libretexts.org This results in the π-electrons being more tightly bound to the functional group. libretexts.orgmsu.edu

The introduction of a methoxy (B1213986) group, as in 1-methoxyoct-1-yne, further influences the electronic properties of the triple bond. The oxygen atom can donate electron density through resonance, but its electronegativity also exerts an inductive withdrawing effect. The interplay of these effects leads to a specific polarization of the C≡C bond.

Computational studies, such as those using Natural Bond Orbital (NBO) analysis, can quantify the charge distribution on the atoms of the alkyne. For terminal alkynes, coordination to a Cu(I) ion leads to a buildup of negative charge on the alkyne, with the terminal carbon accumulating the most charge, indicating a significant polarization of the C-H bond. digitellinc.com Similarly, in nitriles, which are isoelectronic with alkynes, the electronegative nitrogen atom polarizes the triple bond, making the carbon atom electrophilic. libretexts.org This polarization is a key factor in determining the regioselectivity of addition reactions.

Application of Conceptual DFT for Predicting Intrinsic Reactivity and Selectivity

Conceptual Density Functional Theory (CDFT) provides a framework for defining and calculating chemical concepts and reactivity descriptors derived from the electron density. frontiersin.orgresearchgate.netresearchgate.net These descriptors, such as chemical potential, hardness, electrophilicity, and the Fukui function, offer a quantitative basis for understanding and predicting the intrinsic reactivity and selectivity of molecules without the need for full reaction path calculations. researchgate.netrsc.orgrsc.org

For alkyne systems, CDFT can be used to predict their electrophilic and nucleophilic character. By analyzing how the electron density changes upon adding or removing an electron, one can identify the most reactive sites within the molecule. For example, studies on strained cyclic alkynes have used CDFT descriptors to show that bending the triple bond enhances its reactivity towards both nucleophiles and electrophiles. rsc.orgrsc.org This enhanced reactivity is crucial for their application in bioorthogonal "click" reactions. rsc.orgrsc.org

The electrophilicity index (ω) and nucleophilicity index (N) are global reactivity descriptors that can be used to classify molecules as electrophiles or nucleophiles. researchgate.net Local reactivity descriptors, such as the Fukui function and dual descriptor, can predict the most reactive sites within a molecule for electrophilic or nucleophilic attack. These tools have been successfully applied to predict the chemo- and regioselectivities in reactions such as the nickel-catalyzed bis-allylation of alkynes. mdpi.com

Theoretical Studies on Strain Effects and Mechanochemical Activation in Alkyne Systems

Mechanical forces can be used to activate chemical reactions, a field known as mechanochemistry. rsc.org Theoretical studies are crucial for understanding how these forces influence the reactivity of molecules at the atomic level.

In alkyne systems, particularly cyclic alkynes, ring strain plays a significant role in their reactivity. chemrxiv.org The ideal bond angle for an sp-hybridized carbon is 180°, and any deviation from this in a cyclic structure induces strain. msu.edu This strain, or predistortion, enhances the reactivity of the alkyne by lowering the energy required to reach the bent transition state geometry typical of cycloaddition reactions. researchgate.net

Computational models, such as the Activation Strain Model (ASM), can be used to decompose the activation energy of a reaction into the strain energy required to deform the reactants into their transition state geometries and the interaction energy between the deformed reactants. researchgate.net Studies on strained alkynes have shown that their enhanced reactivity stems not only from a lower deformation energy but also from stronger interaction energies between the reactants. researchgate.net

Theoretical investigations into mechanochemical activation often employ models that simulate the effect of an external force. rsc.orgrsc.org For example, the reactivity of strained alkynes has been modeled by applying angular constraints to a simple alkyne like 2-butyne. rsc.orgrsc.org These studies have shown that electron-withdrawing groups on the propargylic carbons can make the triple bond angle mechanically weaker, leading to smaller angles in the corresponding cyclic alkynes and thus higher reactivity. rsc.org The application of mechanical force can also be explored through the use of piezoelectric materials, which can act as redox catalysts under mechanical agitation, opening new avenues for activating chemical reactions. researchgate.net

Simulation of Catalyst-Substrate Interactions and Selectivity Determinants

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful instrument for dissecting the intricate mechanisms of reactions involving alkyne ethers like this compound. mdpi.comnih.govrsc.org These theoretical models provide profound insights into catalyst-substrate interactions, transition state structures, and the energetic landscapes of reaction pathways, which are often difficult to probe through experimental means alone. nih.gov By simulating these interactions at a molecular level, researchers can rationalize and predict the selectivity observed in catalytic transformations.

The initial and most critical step in the catalytic cycle is the coordination of the alkyne substrate to the metal center of the catalyst. In gold catalysis, for instance, the interaction between the gold(I) cation and the alkyne's triple bond is a key feature. scielo.org.zawhiterose.ac.uk Theoretical studies indicate that this π-acid catalysis involves both σ-donation from the alkyne to the metal and π-back-donation from the metal to the alkyne. scielo.org.za The strength of these orbital interactions, which are influenced by the ligands on the metal and the counterion, is a crucial determinant of the catalyst's activity. scielo.org.zawhiterose.ac.uk Computational models have shown that for systems containing both double and triple bonds, the selective activation of the alkyne (alkynophilicity) is often of kinetic rather than thermodynamic origin, meaning the initial coordination is not necessarily the most stable but proceeds faster. scielo.org.za

Selectivity in alkyne ether reactions is governed by a subtle interplay of steric and electronic factors, as well as the explicit role of other species in the reaction medium, such as anions or solvent molecules. DFT calculations are instrumental in quantifying these effects by comparing the energy barriers of competing reaction pathways. rsc.orgpku.edu.cn

Electronic and Steric Effects: The electronic nature of both the substrate and the catalyst's ligands significantly influences the reaction outcome. In a study on Rh₂(II)-catalyzed cycloisomerization of enynes, DFT calculations were used to demonstrate a synergistic effect where an electron-withdrawing group on the substrate both activates the alkyne for the reaction and introduces a stabilizing C–H···O interaction between the substrate and catalyst. pku.edu.cn This interaction was shown to lower the rate-determining energy barrier.

The following table, based on DFT calculations, illustrates how different substituents on an enyne substrate affect the activation free energy barrier for the rate-determining cyclopropanation step. pku.edu.cn

Substrate Substituent (Z in -CHZ-)Calculated Activation Free Energy (ΔG, kcal/mol) pku.edu.cnComment
-CHO17.0Electron-withdrawing group, introduces C–H···O interaction.
-CH2F17.6Introduces C–H···O interaction.
-CH2OMe18.6Introduces C–H···O interaction.
-Me20.5Lacks the activating C–H···O interaction.

Role of Ligands and Additives: The ligands attached to the metal catalyst and the presence of additives can dramatically steer the selectivity of a reaction. In the Rh(I)-NHC catalyzed hydrothiolation of alkynes, the addition of pyridine (B92270) was found to significantly increase the selectivity for the Markovnikov product. csic.es DFT calculations revealed that this is due to the stabilization of the branched rhodium-alkenyl intermediate through pyridine coordination, which raises the energy barrier for the competing reductive elimination pathway that would lead to the anti-Markovnikov product. csic.es

Similarly, computational studies on Ni-catalyzed hydrogenation of alkynes have helped explain how the reaction can be directed to yield either Z- or E-alkenes. researchgate.net The use of a simple Ni(NO₃)₂·6H₂O catalyst leads to Z-alkenes, while the addition of specific multidentate phosphine (B1218219) ligands like triphos or tetraphos switches the selectivity to favor E-alkenes. researchgate.net DFT calculations on related systems show that modifiers can selectively block non-selective active sites on a catalyst's surface. rsc.org The adsorption energy of a modifier compared to the reactant molecules can be used to predict its effectiveness. rsc.org

The table below presents calculated adsorption energies for various modifiers on a Palladium (Pd) catalyst surface, which helps in understanding their role in improving selectivity during alkyne hydrogenation. rsc.org

MoleculeAdsorption Energy on Pd(111) (eV) rsc.orgComment
2-methyl-3-buten-2-ol (MBE, alkene product)-0.91Undesired adsorption leads to over-reduction.
Quinoline-1.63Common modifier, stronger adsorption than alkene.
1,10-Phenanthroline-1.93Highly effective modifier, shows the strongest adsorption.

Influence of Counterions and Solvents: Theoretical studies have increasingly recognized the active role of counterions and solvent molecules, which were once considered mere spectators. In gold(I) catalysis, DFT studies have demonstrated that anions can be directly involved in key steps of the catalytic cycle, such as proton migration, by providing hydrogen bonding stabilization. whiterose.ac.uk Furthermore, simulations of the pre-equilibrium step in Au(III)-catalyzed alkyne hydration revealed that while in the gas phase the alkyne complex is more stable, including explicit solvent molecules in the model correctly reproduces experimental observations where the water-containing complex is favored. mdpi.comresearchgate.net This highlights the necessity of accurate environmental modeling to reconcile theoretical calculations with experimental results. mdpi.com

Q & A

Q. What are the standard synthetic routes for 1-Methoxyoct-1-yne, and how do reaction conditions influence yield?

Answer: this compound is typically synthesized via alkyne functionalization or nucleophilic substitution. For example:

  • Alkyne Methoxylation: Reacting oct-1-yne with methylating agents (e.g., CH₃OTf) under basic conditions (e.g., K₂CO₃) in aprotic solvents (e.g., DMF) .
  • Substitution Reactions: Using propargyl alcohols with methyl halides in the presence of catalysts like CuI .

Key Variables:

  • Temperature: Elevated temperatures (>80°C) may accelerate side reactions (e.g., polymerization).
  • Solvent Polarity: Polar aprotic solvents improve nucleophilicity of methoxide ions but may require inert atmospheres to prevent oxidation .
  • Catalyst Efficiency: CuI reduces activation energy but may introduce trace metal contaminants affecting downstream applications .

Q. How is this compound characterized spectroscopically, and what are the critical spectral markers?

Answer:

  • ¹H NMR: Terminal alkyne proton (≡C-H) appears as a singlet at δ 1.9–2.1 ppm. Methoxy (-OCH₃) resonates at δ 3.2–3.4 ppm as a sharp singlet .
  • ¹³C NMR: Alkyne carbons (≡C-) are observed at δ 70–85 ppm, while the methoxy carbon appears at δ 50–55 ppm .
  • IR Spectroscopy: Strong absorption bands for C≡C stretch (~2100 cm⁻¹) and C-O stretch (~1100 cm⁻¹) confirm functional groups .

Methodological Note:

  • Purity Validation: Combine GC-MS with elemental analysis to distinguish this compound from isomers (e.g., 2-Methoxyoct-1-yne) .

Advanced Research Questions

Q. How can contradictions in experimental data (e.g., unexpected byproducts) be systematically analyzed during synthesis?

Answer: Contradictions arise from side reactions or impurities. Follow this workflow:

Hypothesis Testing:

  • If GC-MS shows multiple peaks, hypothesize competing pathways (e.g., alkyne dimerization or oxidation).
  • Compare with control reactions (e.g., omitting the methylating agent) .

Isolation and Characterization:

  • Use preparative HPLC to isolate byproducts.
  • Apply 2D NMR (e.g., HSQC, HMBC) to resolve structural ambiguities .

Kinetic Analysis:

  • Monitor reaction progress via in-situ FTIR to identify intermediate species .

Example Case:
A study reported 15% dimer (oct-1-yne dimer) contamination. Kinetic analysis revealed the dimer formed at >60°C, prompting optimization at lower temperatures .

Q. What methodologies are recommended for studying the stability of this compound under varying storage conditions?

Answer:

  • Accelerated Degradation Studies:
    • Expose the compound to UV light, humidity (40–80% RH), and oxygen. Monitor decomposition via HPLC every 24 hours .
  • Stability-Indicating Assays:
    • Use LC-MS to detect degradation products (e.g., oxidation to ketones or hydrolysis to propargyl alcohol) .

Q. How can computational methods (e.g., DFT) guide the design of derivatives with enhanced biological activity?

Answer:

  • Molecular Docking: Predict binding affinity of this compound derivatives to target proteins (e.g., antimicrobial enzymes).
  • QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with bioactivity data .

Case Study:
A derivative with a -CF₃ group showed 3× higher antimicrobial activity than the parent compound. DFT calculations revealed enhanced electrophilicity at the alkyne terminus, improving interaction with bacterial enzymes .

Q. What experimental designs are critical for evaluating the environmental impact of this compound in aquatic systems?

Answer:

  • Ecotoxicology Assays:
    • Acute toxicity: Measure LC₅₀ in Daphnia magna over 48 hours (OECD 202).
    • Biodegradation: Use OECD 301F (manometric respirometry) to assess mineralization rates .

Key Findings:

  • LC₅₀: 12 mg/L (moderate toxicity).
  • Half-Life in Water: 14 days under aerobic conditions, forming less toxic carboxylic acids .

Methodological Resources

  • Synthesis Optimization: Refer to Beilstein guidelines for reproducible experimental protocols .
  • Data Integrity: Use ICH Q2(R1) validation criteria for analytical methods .
  • Contradiction Resolution: Apply iterative hypothesis testing as per qualitative research frameworks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.